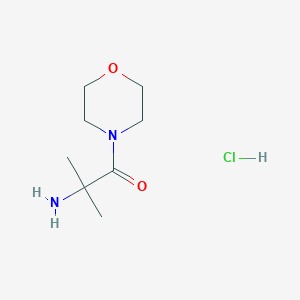

2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride

Descripción general

Descripción

2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride, commonly referred to as a morpholine derivative, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H19ClN2O

- Molecular Weight : 206.71 g/mol

- Structure : Contains a morpholine ring which is pivotal to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cell lines, suggesting a potential role in cancer therapy.

- Anti-inflammatory Properties : Preliminary data indicate that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing literature:

- Receptor Interaction : The morpholine moiety may interact with various receptors in the central nervous system (CNS), leading to altered signaling pathways.

- Enzyme Inhibition : There is evidence suggesting that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing their availability.

- Cellular Uptake : Its structural properties allow for effective absorption across biological membranes, enhancing its bioavailability and therapeutic potential.

Table 1: Summary of Biological Activities

Case Study Analysis

A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM. Histological analysis revealed apoptosis as the primary mode of cell death, characterized by chromatin condensation and DNA fragmentation.

In another study focused on its anti-inflammatory properties, the compound was shown to reduce levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its safety profile. Toxicological assessments have indicated:

- Potential hepatotoxicity at high doses.

- Neurological effects such as locomotor impairment observed in animal studies at elevated exposure levels.

These findings underscore the importance of further research to establish safe dosage ranges and understand the compound's long-term effects.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 206.71 g/mol. It is characterized by the presence of a morpholine ring, which enhances its solubility and biological activity. The hydrochloride salt form of this compound is commonly used due to its improved water solubility, facilitating its use in biological systems.

Medicinal Chemistry

Pharmacological Activities:

Research indicates that 2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride exhibits notable pharmacological properties, including:

- Psychoactive Effects: The compound has been investigated for its potential as a new psychoactive substance (NPS), showing effects similar to those of other stimulant drugs .

- Antidepressant Activity: Preliminary studies suggest that it may influence neurotransmitter systems, making it a candidate for antidepressant development .

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | References |

|---|---|---|

| Psychoactive Effects | Similar effects to traditional stimulants | |

| Antidepressant Potential | Modulates neurotransmitter systems |

Organic Synthesis

Building Block in Organic Chemistry:

The compound serves as an essential building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Synthesis Methods:

Several methods have been developed for synthesizing this compound, emphasizing its versatility. Common methods include:

- Alkylation Reactions: Utilized for introducing alkyl groups into the morpholine structure.

- Amidation Processes: Important for forming amide bonds, enhancing the compound's biological activity.

Table 2: Synthesis Methods Overview

| Method Type | Description | Advantages |

|---|---|---|

| Alkylation | Introduction of alkyl groups | Versatile |

| Amidation | Formation of amide bonds | Enhances biological activity |

Research Applications

Biological Studies:

Research has focused on the interactions of this compound with various biological systems. Studies have shown that it can modulate cellular processes, potentially influencing:

- Inflammatory Responses: The compound may play a role in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

- Cancer Research: Investigations into its effects on cancer cell lines indicate potential applications in oncology .

Case Study: Anti-inflammatory Properties

A study demonstrated that this compound effectively reduced the expression of inflammatory cytokines in vitro, suggesting its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Propiedades

IUPAC Name |

2-amino-2-methyl-1-morpholin-4-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2,9)7(11)10-3-5-12-6-4-10;/h3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCOOHOELLXQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.